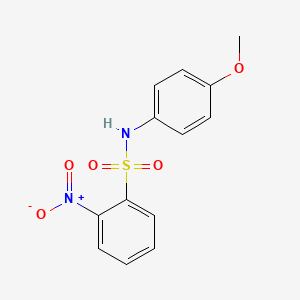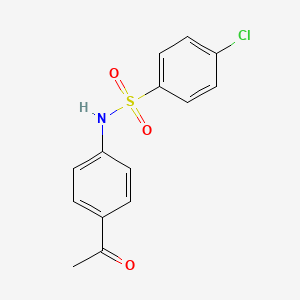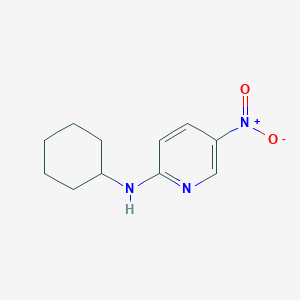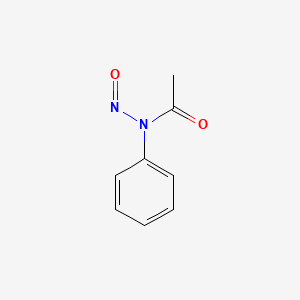
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea
Descripción general
Descripción
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea, or CCHU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of urea and is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, and two chlorine atoms. CCHU is a colorless, odorless, and tasteless crystalline solid that is soluble in water and alcohol. CCHU has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
Mecanismo De Acción
The mechanism of action of CCHU is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase, lipoxygenase, and thrombin. CCHU has also been shown to bind to proteins, such as albumin and transferrin.
Biochemical and Physiological Effects
CCHU has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic activity, as well as antithrombotic activity. It has also been shown to inhibit the growth of cancer cells and to increase the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CCHU in laboratory experiments has several advantages. CCHU is a relatively inexpensive compound, and it is stable and easy to handle. In addition, it is soluble in water and alcohol, which makes it easy to use in a variety of experiments. The main limitation of CCHU is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for the use of CCHU in scientific research. These include further studies on the mechanism of action of CCHU, as well as studies on its potential applications in drug development. In addition, further studies on the biochemical and physiological effects of CCHU could be conducted. Finally, further studies on the structure and function of proteins and enzymes that interact with CCHU could be conducted.
Métodos De Síntesis
CCHU can be synthesized in a two-step process. The first step involves the reaction of 2-chloroethylurea with 4-hydroxycyclohexanone in the presence of a base, such as sodium hydroxide. This reaction produces 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea. The second step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
CCHU has been used in numerous scientific research studies. It has been used as a model compound to study the mechanism of action of various drugs, such as antithrombotic agents and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs on cells and tissues. In addition, CCHU has been used to study the structure and function of enzymes, as well as the binding of drugs to proteins.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKCXOXQMPAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954709 | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
CAS RN |
56239-23-7, 33082-86-9, 56239-27-1 | |
| Record name | NSC150045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC112470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC239721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















